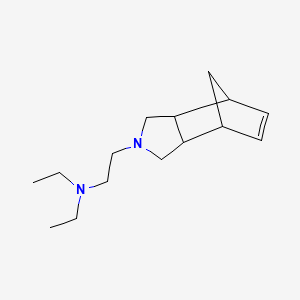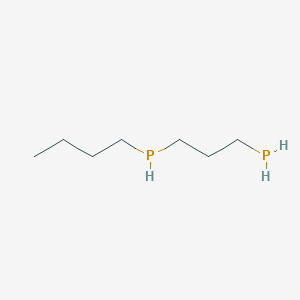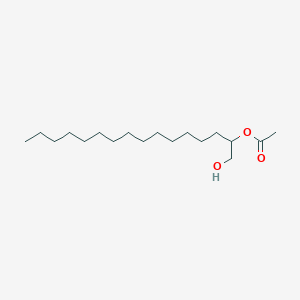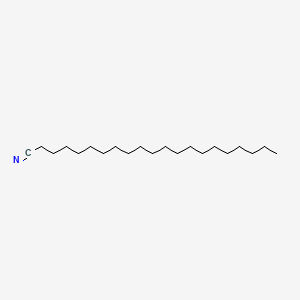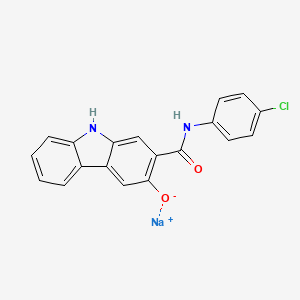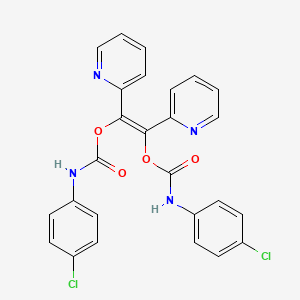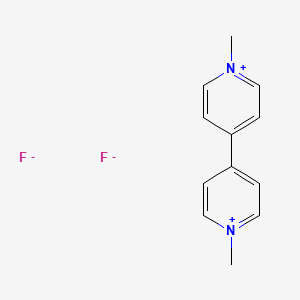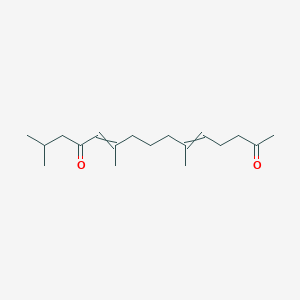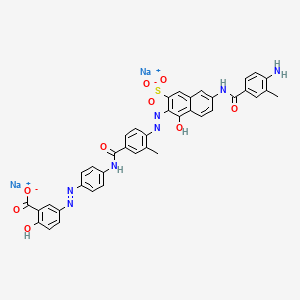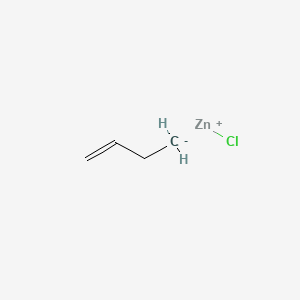
but-1-ene;chlorozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-1-ene;chlorozinc(1+): is an organozinc compound that consists of but-1-ene, a simple alkene with the formula CH₃CH₂CH=CH₂, and a chlorozinc cation (ZnCl⁺)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to prepare but-1-ene;chlorozinc(1+) involves the reaction of but-1-ene with a Grignard reagent, such as ethylmagnesium chloride, followed by the addition of zinc chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Direct Synthesis: Another method involves the direct reaction of but-1-ene with zinc chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). This method requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of but-1-ene;chlorozinc(1+) often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-1-ene;chlorozinc(1+) can undergo oxidation reactions to form various oxidation products, such as but-1-ene oxide.
Reduction: This compound can be reduced to form butane, a saturated hydrocarbon.
Substitution: But-1-ene;chlorozinc(1+) can participate in substitution reactions, where the chlorozinc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products:
Oxidation: But-1-ene oxide
Reduction: Butane
Substitution: Various substituted butenes, depending on the nucleophile used
Scientific Research Applications
Chemistry:
Catalysis: But-1-ene;chlorozinc(1+) is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Polymer Production: But-1-ene;chlorozinc(1+) is used in the production of polymers and copolymers, which are essential materials in the plastics industry.
Fine Chemicals: It is employed in the synthesis of fine chemicals, which are used in various industrial applications, including agrochemicals and fragrances.
Mechanism of Action
Electrophilic Addition: The primary mechanism by which but-1-ene;chlorozinc(1+) exerts its effects is through electrophilic addition reactions. The chlorozinc cation acts as an electrophile, attacking the electron-rich double bond of but-1-ene. This results in the formation of a carbocation intermediate, which can then react with various nucleophiles to form the final product.
Molecular Targets and Pathways:
Carbocation Formation: The initial step involves the formation of a carbocation intermediate, which is stabilized by the chlorozinc cation.
Nucleophilic Attack: The carbocation intermediate is then attacked by a nucleophile, leading to the formation of the final product.
Comparison with Similar Compounds
But-2-ene;chlorozinc(1+): Similar to but-1-ene;chlorozinc(1+), but with the double bond located between the second and third carbon atoms.
Ethene;chlorozinc(1+): A simpler compound with a double bond between two carbon atoms.
Propene;chlorozinc(1+): An intermediate compound with a double bond between the first and second carbon atoms.
Uniqueness: But-1-ene;chlorozinc(1+) is unique due to its specific reactivity and the position of the double bond, which allows for selective reactions and the formation of specific products. Its ability to act as both an electrophile and a nucleophile makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
74133-07-6 |
|---|---|
Molecular Formula |
C4H7ClZn |
Molecular Weight |
155.9 g/mol |
IUPAC Name |
but-1-ene;chlorozinc(1+) |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
HFIKAYKVNSGXES-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC=C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


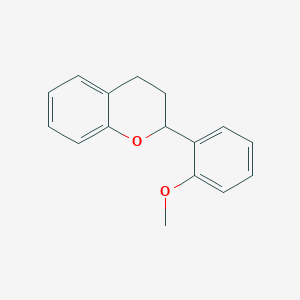
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

